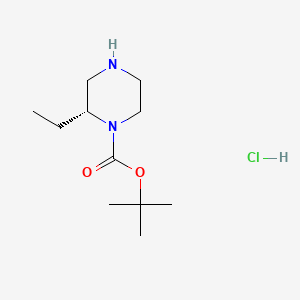

(R)-叔丁基 2-乙基哌嗪-1-羧酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

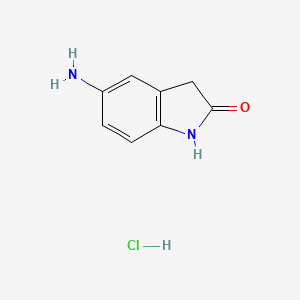

“®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is likely a derivative of piperazine, which is a common scaffold in medicinal chemistry . Piperazine derivatives have been the focus of many researchers due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted pyrazoles and indole carboxamides have been synthesized using various strategies . For example, pyrazoles substituted by thiophene moiety could be synthesized during the reaction of chalcone-type compound with phenyl hydrazine hydrochloride via 3 + 2 annulations .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperazine ring, which consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The “tert-butyl” and “ethyl” groups would be attached to this ring, along with a carboxylate group.科学研究应用

Synthesis of Bioactive Molecules

The piperazine moiety is a common feature in bioactive molecules due to its versatility and reactivity. The compound can be used as a building block in the synthesis of various bioactive molecules, particularly in the creation of quinolinyl-pyrazoles . These heterocyclic compounds have shown significant promise in pharmacology, offering a range of biological activities that can be harnessed for therapeutic purposes.

Medicinal Chemistry

In medicinal chemistry, R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl serves as a precursor in the synthesis of piperazine-containing drugs . Its role is crucial in optimizing the pharmacokinetic properties of pharmaceuticals, where it acts as a basic and hydrophilic group, enhancing drug solubility and bioavailability.

Kinase Inhibitors

This compound is instrumental in the synthesis of kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating cancer and other diseases. The Buchwald–Hartwig amination is one such synthetic approach where R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl is utilized .

Receptor Modulators

As a receptor modulator, the compound can be used to adjust the interaction of drugs with target macromolecules. This is particularly important in the development of drugs that require precise interaction with biological receptors to exert their therapeutic effects .

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization of piperazine rings. R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl can be involved in such reactions, leading to a greater diversity of piperazine-containing compounds with potential applications in drug discovery .

Synthesis of Indazole DNA Gyrase Inhibitors

The compound is also used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial in the development of antibacterial agents, as they interfere with the bacterial DNA replication process .

作用机制

未来方向

属性

IUPAC Name |

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662550 |

Source

|

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217443-56-5 |

Source

|

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)